A Technical Guide to the Chemical Properties of 9-Heptacosanone
A Technical Guide to the Chemical Properties of 9-Heptacosanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Heptacosanone, a long-chain aliphatic ketone, is a member of a class of organic compounds with significant potential in various scientific domains, including materials science and pharmacology. Its extended hydrocarbon chain and central carbonyl group bestow unique physicochemical properties that are of interest for applications ranging from lubrication and cosmetics to its potential as a bioactive molecule. This technical guide provides a comprehensive overview of the known chemical properties of 9-Heptacosanone and its isomers, details common experimental protocols for its study, and illustrates key experimental workflows and conceptual relationships.
It is important to note that while this guide focuses on 9-Heptacosanone, much of the available experimental data is for its close isomer, 14-Heptacosanone. Due to the structural similarity, the properties of 14-Heptacosanone are presented here as a close proxy for those of 9-Heptacosanone.
Core Chemical and Physical Properties
The fundamental chemical and physical characteristics of heptacosanone isomers are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and applied settings.
Table 1: General Chemical Properties of Heptacosanone Isomers
| Property | Value | Source |
| Molecular Formula | C₂₇H₅₄O | [1][2] |
| Molecular Weight | 394.72 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | [2] |
| Solubility | Insoluble in water. Soluble in non-polar organic solvents. | [3] |
Table 2: Physical and Thermodynamic Properties of 14-Heptacosanone
| Property | Value | Unit | Source |
| Melting Point | 76 - 78 | °C | [1] |
| Boiling Point | 453.7 | °C at 760 mmHg | [1] |
| Density | 0.837 | g/cm³ | [1] |
| Flash Point | 56.1 | °C | [1] |
| Vapor Pressure | 0.0 ± 1.1 | mmHg at 25°C (Predicted) | [1] |
| Refractive Index | 1.452 | [1] | |
| Enthalpy of Fusion | 67.28 | kJ/mol (Joback Calculated) | [4] |
| Enthalpy of Vaporization | 82.44 | kJ/mol (Joback Calculated) | [4] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to the structural elucidation and characterization of 9-Heptacosanone. The following sections describe the expected spectral features.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 9-Heptacosanone, the most prominent feature in its IR spectrum is the carbonyl (C=O) stretch.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1680 cm⁻¹.[5]
-
C-H Stretch: Strong absorption bands from the stretching of the numerous C-H bonds in the long alkyl chains are expected just below 3000 cm⁻¹ (typically 2920–2850 cm⁻¹).[6]
-
C-H Bend: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1470-1350 cm⁻¹ region.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 9-Heptacosanone is expected to be dominated by a large signal from the methylene (B1212753) (-CH₂-) protons of the long alkyl chains, typically appearing as a broad multiplet around 1.2-1.4 ppm. The protons on the carbons alpha to the carbonyl group (at the C8 and C10 positions) would be deshielded and appear as a triplet around 2.4 ppm. The terminal methyl (-CH₃) protons would appear as a triplet around 0.9 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum will show a distinct peak for the carbonyl carbon in the downfield region, typically between 200-220 ppm. The carbons alpha to the carbonyl group will appear around 40-50 ppm. The numerous methylene carbons of the long alkyl chains will give rise to a series of peaks between 20-35 ppm, and the terminal methyl carbons will appear at approximately 14 ppm.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of 9-Heptacosanone (394.72).[9][10]
-
Fragmentation Pattern: Due to the long alkyl chains, the mass spectrum is expected to show a characteristic pattern of fragment ions separated by 14 mass units, corresponding to the loss of successive -CH₂- groups. Alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) is also a common fragmentation pathway for ketones, which would result in significant fragment ions.[9][10]
Experimental Protocols
This section details generalized methodologies for the synthesis and characterization of long-chain ketones like 9-Heptacosanone.
Synthesis of Long-Chain Ketones
Several methods can be employed for the synthesis of long-chain symmetrical and unsymmetrical ketones.[11] A common approach involves the reaction of an organometallic reagent with a carboxylic acid derivative.
General Protocol using Grignard Reagents:
-
Preparation of the Grignard Reagent: An appropriate alkyl halide (e.g., 1-bromooctane) is reacted with magnesium turnings in anhydrous ether to form the Grignard reagent (octylmagnesium bromide).
-
Reaction with an Acid Chloride: The Grignard reagent is then reacted with a long-chain acid chloride (e.g., nonadecanoyl chloride) in an anhydrous ethereal solvent at low temperature (typically 0°C).
-
Workup: The reaction mixture is quenched with a dilute acid solution (e.g., 1 M HCl) to hydrolyze the intermediate and protonate the alkoxide.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) or by column chromatography on silica (B1680970) gel.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-25 mg of the purified 9-Heptacosanone is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[12] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift calibration.[13]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer acquisition time are typically required due to the lower natural abundance of the ¹³C isotope.[8][12]
Infrared (IR) Spectroscopy:
-
Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[14] A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6][14]
-
Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[14]
Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized under high vacuum.[15]
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion and various fragment ions.[9][10]
-
Mass Analysis and Detection: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio. The detector then records the abundance of each ion.[16]
Visualizations
The following diagrams illustrate the workflow for the characterization of 9-Heptacosanone and the relationships between its properties and the analytical techniques used to study them.
Caption: Experimental workflow for the synthesis and characterization of 9-Heptacosanone.
Caption: Logical relationships between chemical properties and analytical techniques.
References
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. Ketone synthesis by oxidation or hydrolysis [organic-chemistry.org]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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